PI3K-Akt/NF-κB Suppression vs. Eupalinolide A
In a multi-omics study of acute lung injury (ALI) published in 2025, Eupalinolide K and Eupalinolide A were directly compared for their ability to inhibit phosphorylation of key signaling proteins in LPS-stimulated A549 alveolar epithelial cells [1]. Both compounds were evaluated in parallel under identical experimental conditions. Network pharmacology, molecular docking, and experimental validation confirmed that both Eupalinolide K and Eupalinolide A inhibited phosphorylation of PI3K, Akt, and p65 NF-κB, thereby partially accounting for the protective effects of Eupatorium lindleyanum sesquiterpene lactones against ALI [1].
| Evidence Dimension | Phosphorylation inhibition of PI3K, Akt, and p65 NF-κB |
|---|---|
| Target Compound Data | Eupalinolide K: confirmed inhibition of PI3K, Akt, and p65 NF-κB phosphorylation (qualitative/quantitative equivalence with EA) |
| Comparator Or Baseline | Eupalinolide A: confirmed inhibition of PI3K, Akt, and p65 NF-κB phosphorylation |
| Quantified Difference | Comparable inhibitory effects on PI3K-Akt and MAPK-NF-κB signaling pathways; both identified as key bioactive constituents responsible for SLEL pharmacological effects |
| Conditions | LPS-stimulated A549 alveolar epithelial cells; network pharmacology, molecular docking, and UPLC-MS validation |
Why This Matters
This direct head-to-head comparison establishes that Eupalinolide K offers equivalent pathway-targeting capability to Eupalinolide A for dual PI3K-Akt/NF-κB suppression in inflammatory models, enabling researchers to select either compound based on availability, purity, or stereochemical preference without compromising on mechanistic coverage.
- [1] Luo C, et al. Multi-Omics and Experimental Insights into the Protective Effects of Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. in Acute Lung Injury: Regulation of PI3K-Akt and MAPK-NF-κB Pathways. Pharmaceuticals. 2025;18(10):1523. View Source
